5-Methoxy-3-methyl-1H-indene
Overview
Description
5-Methoxy-3-methyl-1H-indene: is an organic compound belonging to the indene family Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring The addition of a methoxy group at the 5-position and a methyl group at the 3-position of the indene structure gives rise to this compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-3-methyl-1H-indene can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic conditions. For example, starting from 5-methoxy-2-methylbenzaldehyde, a series of reactions including aldol condensation, cyclization, and dehydration can lead to the formation of this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of catalysts and controlled reaction environments to facilitate the cyclization process efficiently .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-3-methyl-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the indene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups.
Scientific Research Applications
Chemistry: 5-Methoxy-3-methyl-1H-indene is used as a precursor in the synthesis of various complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties .
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 5-Methoxy-3-methyl-1H-indene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
5-Methoxy-1H-indene: Lacks the methyl group at the 3-position.
3-Methyl-1H-indene: Lacks the methoxy group at the 5-position.
1H-indene: Lacks both the methoxy and methyl groups.
Uniqueness: 5-Methoxy-3-methyl-1H-indene is unique due to the presence of both the methoxy and methyl groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-methoxy-3-methyl-1H-indene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-8-3-4-9-5-6-10(12-2)7-11(8)9/h3,5-7H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTYSHDHSXXNEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2=C1C=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564646 | |
Record name | 5-Methoxy-3-methyl-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90564646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57965-07-8 | |
Record name | 5-Methoxy-3-methyl-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90564646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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